molecular formula C17H20N2O3 B2537241 2-(3-Formyl-2-methyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide CAS No. 626205-28-5

2-(3-Formyl-2-methyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

Cat. No. B2537241
CAS RN: 626205-28-5
M. Wt: 300.358
InChI Key: FPZDHLZBHMUBEG-UHFFFAOYSA-N
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Description

The compound "2-(3-Formyl-2-methyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide" is a chemically synthesized molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods discussed can provide insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related indole and furan derivatives has been reported. For instance, a novel series of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized through a condensation reaction involving 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Additionally, a convenient synthesis of 2-furan-2-ylacetamides was achieved starting from (Z)-2-en-4-yn-1-ols using a palladium-catalyzed oxidative aminocarbonylation, followed by intramolecular conjugate addition and aromatization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed extended conformations and specific interplanar angles between amide groups . Similarly, the structure of 2-cyano-N-(furan-2-ylmethyl)acetamide showed the acetamide unit inclined to the furan ring, with molecules linked by hydrogen bonds in the crystal . These findings suggest that the compound of interest may also exhibit specific conformational features and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of indole and furan derivatives is influenced by their functional groups. The presence of a formyl group in the indole moiety and a tetrahydrofuran structure in the compound of interest suggests potential reactivity in condensation reactions and susceptibility to nucleophilic attacks. The studies on related compounds do not directly address the chemical reactions of the specific compound, but they provide a foundation for understanding its potential reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the antioxidant activity of indole derivatives was evaluated using FRAP and DPPH methods, indicating that certain substitutions on the phenyl ring can enhance activity . The crystallographic analysis of similar compounds provides insights into their solid-state properties, such as hydrogen bonding patterns and molecular packing . These studies suggest that the compound of interest may possess distinct physical and chemical properties that could be explored further.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including N-methylacetamide and N,N-dimethylacetamide, have been studied for their biological consequences of exposure in humans, reflecting commercial importance and diverse biological responses. These studies contribute to understanding the toxicology and potential therapeutic applications of acetamide derivatives in various settings (Kennedy, 2001).

Pharmacological Activities of Indole Derivatives

Indole-3-Carbinol (I3C) and its derivatives exhibit pleiotropic protective effects on chronic liver injuries, including viral hepatitis and hepatocellular carcinoma, through mechanisms like antioxidation, immunomodulation, and modulation of enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances (Wang et al., 2016).

Application in Synthesis and Drug Discovery

Methyl-2-formyl benzoate, as a bioactive precursor in organic synthesis, demonstrates the versatility of formyl and acetamide groups in synthesizing compounds with significant pharmacological activities, such as anticancer, antiviral, and antimicrobial properties. This highlights the potential for complex molecules like 2-(3-Formyl-2-methyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide in drug discovery and synthesis (Farooq & Ngaini, 2019).

Novel Therapeutic Candidates

Phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, have been reviewed for their chemical diversity and pharmacological interest, suggesting the broad therapeutic potential of acetamide-related compounds in enhancing life quality through safety and efficacy (Al-Ostoot et al., 2021).

properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-15(11-20)14-6-2-3-7-16(14)19(12)10-17(21)18-9-13-5-4-8-22-13/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZDHLZBHMUBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3CCCO3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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